{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine
Description
Significance within Amines and Ethers Chemistry
In the realm of amines chemistry, {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine serves as an exemplar of a secondary amine with a sterically hindered nitrogen atom due to the isopropyl group. This structural feature influences its basicity and nucleophilicity, making it a weaker base and nucleophile compared to less hindered amines. chemcess.comchemicalbook.com The benzyl (B1604629) group attached to the nitrogen can be cleaved under certain reductive conditions, a reaction known as debenzylation, which is a useful strategy in synthetic organic chemistry for the deprotection of amines. wikipedia.org
The ether functionality, specifically a benzyl ether, is a common protecting group for alcohols and phenols in organic synthesis due to its stability under a wide range of reaction conditions. nih.govbeilstein-journals.orgacs.org The benzyl ether in this compound can be cleaved by catalytic hydrogenolysis, a reaction that is generally compatible with many other functional groups. nih.govacs.org The presence of both amine and ether functionalities within the same molecule allows for the study of their interplay and potential for intramolecular interactions.
Relevance in Benzyl-Substituted Phenyl Derivatives Research
Benzyl-substituted phenyl derivatives are a broad class of compounds with diverse applications in materials science, medicinal chemistry, and organic synthesis. acs.orggoogle.com The benzyl group (C₆H₅CH₂–) is a common substituent that can influence the electronic and steric properties of the phenyl ring. retrosynthetix.comacs.orgwikipedia.org In the case of this compound, the benzyloxy substituent at the para-position of the phenyl ring acts as an electron-donating group through resonance, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions.
Research into benzyl-substituted phenyl derivatives often focuses on the synthesis of complex molecules where the benzyl group serves as a key building block or a protective group. google.com The specific substitution pattern of this compound, with functional groups at both the benzylic position and on the phenyl ring, provides a scaffold that can be further modified to create a library of related compounds for various research purposes.
Overview of Research Domains for the Chemical Compound
Given its structural features, research involving this compound and its analogues can be situated in several key domains:
Synthetic Methodology: The compound can be used as a model substrate to develop new synthetic methods, particularly for the formation and cleavage of amine and ether bonds. Its synthesis via reductive amination is a standard yet important transformation in organic chemistry. rsc.orgresearchgate.netresearchgate.netorganic-chemistry.org
Medicinal Chemistry: The benzylamine (B48309) and benzyl ether moieties are present in numerous biologically active compounds. wikipedia.orgsinocurechem.comnih.govnih.govrsc.org For instance, benzylamine derivatives have been investigated for a range of pharmacological activities. wikipedia.orgsinocurechem.com Similarly, compounds containing benzyl ether groups are explored for their potential as therapeutic agents. nih.gov Therefore, this compound could serve as a scaffold for the synthesis of new potential drug candidates.
Catalysis: Amines can act as ligands for metal catalysts. The specific steric and electronic properties of this compound could be harnessed in the design of new catalysts for asymmetric synthesis or other catalytic transformations.
Table 2: Potential Research Applications of this compound
| Research Domain | Potential Application |
| Organic Synthesis | Intermediate for the synthesis of more complex molecules. |
| Substrate for studying deprotection strategies of amines and ethers. | |
| Medicinal Chemistry | Scaffold for the development of novel therapeutic agents. |
| Tool compound for structure-activity relationship (SAR) studies. | |
| Materials Science | Precursor for the synthesis of functional polymers or materials. |
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(2)18-12-15-8-10-17(11-9-15)19-13-16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHHAVVENAMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Aspects of Transformations
Reactions Involving the Secondary Amine Functionality
The secondary amine group is a key site for reactions, primarily acting as a nucleophile. Common transformations include alkylation and acylation.
Alkylation: The nitrogen atom can be alkylated by reacting with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. This process can lead to the formation of a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium salt. libretexts.orglibretexts.org
Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an amide. libretexts.org This reaction is typically rapid and occurs at room temperature. A base is often added to neutralize the hydrochloric acid (HCl) byproduct. libretexts.org
Reductive Amination: The secondary amine can also be synthesized via reductive amination, for instance, by reacting benzylamine (B48309) with acetone in the presence of a reducing agent like sodium cyanoborohydride. quora.com
Table 1: Representative Reactions of the Secondary Amine
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |
| Acylation | Acyl Chloride (e.g., CH₃COCl), Base | Amide |
| Quaternization | Excess Alkyl Halide | Quaternary Ammonium Salt |
Transformations of the Benzyloxy Moiety
The benzyloxy group is a benzyl (B1604629) ether, which is commonly used as a protecting group for alcohols in organic synthesis because of its stability under various conditions and its susceptibility to cleavage under specific, mild conditions. organic-chemistry.orgorganic-chemistry.org
The primary transformation of the benzyloxy moiety is its cleavage to yield a phenol. This deprotection can be achieved through several methods:
Catalytic Hydrogenolysis: This is the most common method for benzyl ether deprotection. organic-chemistry.orgorganic-chemistry.org The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). organic-chemistry.orgyoutube.com The process cleaves the carbon-oxygen bond of the ether, resulting in the formation of the corresponding phenol and toluene as a byproduct. youtube.comambeed.com This method is valued for its high yields and the clean nature of the reaction products. youtube.com
Catalytic Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is catalytic transfer hydrogenation. organic-chemistry.org This method employs a hydrogen donor, such as formic acid or cyclohexene, in conjunction with a palladium catalyst. organic-chemistry.orgrsc.org It offers a fast and simple way to remove O-benzyl groups. organic-chemistry.org
Oxidative Cleavage: Benzyl ethers can also be cleaved under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly with p-methoxybenzyl ethers, but methods for simple benzyl ethers have also been developed. organic-chemistry.org Ozonolysis is another oxidative method that removes benzyl groups under relatively mild conditions, yielding products like benzoic esters and benzoic acid. organic-chemistry.orgorganic-chemistry.org
Table 2: Common Deprotection Methods for the Benzyloxy Group
| Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | High yield, clean reaction, common laboratory method. organic-chemistry.orgyoutube.com |
| Catalytic Transfer Hydrogenation | Formic Acid or Cyclohexene, Pd/C | Avoids use of hydrogen gas, fast and simple. organic-chemistry.orgrsc.org |
| Oxidative Cleavage | DDQ or Ozone (O₃) | Useful when hydrogenation is not compatible with other functional groups. organic-chemistry.orgorganic-chemistry.org |
Reactivity of the Aromatic Ring
The aromatic ring in {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine contains a benzyloxy substituent, which is an activating group for electrophilic aromatic substitution (SEAr). libretexts.orgmsu.edu The oxygen atom donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to attack by electrophiles. wikipedia.orgopenstax.org
Electrophilic Aromatic Substitution (SEAr): The electron-donating nature of the alkoxy group (benzyloxy) directs incoming electrophiles primarily to the ortho and para positions relative to itself. wikipedia.org Since the para position is already substituted by the methylamine group, substitution is expected to occur at the ortho positions. Typical SEAr reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can sometimes be complicated by the presence of the amine functionality.
The rate of these substitution reactions is significantly increased compared to unsubstituted benzene (B151609). For example, a methoxy substituent can increase the reaction rate by a factor of about ten thousand. libretexts.orgmsu.edu
Stability and Degradation Pathways (General, non-safety/clinical focus)
The stability of this compound is influenced by its constituent functional groups.
N-Benzylamine Moiety: N-benzylamines can undergo degradation through oxidation. For instance, biological degradation by enzymes like monoamine oxidase can convert benzylamine to benzaldehyde. wikipedia.org In chemical contexts, oxidative degradation can be initiated by various reagents. Studies on the degradation of benzylamines during chlorination indicate that reaction pathways can involve the formation of imines, which then hydrolyze to form aldehydes (like benzaldehyde) and lower-order amines. rsc.org
Benzyl Ether Moiety: Benzyl ethers are generally stable to a wide range of chemical conditions, including acidic and basic environments, which is why they are effective protecting groups. organic-chemistry.orgchemrxiv.org However, they are susceptible to cleavage under the reductive and oxidative conditions mentioned in section 3.2. Microbial degradation pathways have also been studied, where the ether linkage is cleaved, often initiated by the oxidation of a methylene group, leading to intermediates like benzyl alcohol and benzaldehyde, which are further metabolized to benzoic acid. nih.gov
Design and Synthesis of Derivatives and Analogues of 4 Benzyloxy Phenyl Methyl Propan 2 Yl Amine
Structural Modifications and Analog Design Strategies
The design of analogues is centered on three primary regions of the molecule: the N-isopropyl group, the benzyloxy phenyl moiety, and the methylene linker connecting them.
Research Findings: Strategies for varying the N-alkyl group often involve the synthesis of a common precursor, such as 4-(benzyloxy)benzylamine, which can then be reacted with a variety of carbonyl compounds via reductive amination or with alkyl halides. An alternative approach involves the reaction of an azide intermediate with a diverse library of amines. For instance, studies on quinoxaline derivatives have demonstrated the synthesis of a series of N-alkyl propanamides by reacting 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide with various primary and secondary amines. mdpi.com This method allows for the introduction of a wide range of substituents in place of the isopropyl group.
Kinetic studies on the ring-opening of 4-benzylidene-2-methyl-5-oxazolone with various amines, including N-isopropyl-benzylamine, have shown that the steric bulk of the N-substituent significantly influences the reaction rate. researchgate.net A good correlation was found between the logarithm of the rate constants and Charton's steric substituent constant (ν), indicating that increased steric hindrance at the nitrogen atom decreases the reaction rate. researchgate.net This highlights the importance of steric factors when designing analogues with modified N-alkyl groups.
Below is a table of N-substituents that have been incorporated into analogous structures, demonstrating the chemical diversity that can be achieved.
| Original Group | Representative Variations | Synthetic Precursor |
| Isopropyl | Propyl, Butyl, Allyl, Benzyl (B1604629), Cyclohexyl, Diethyl | 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide mdpi.com |
| Isopropyl | Methyl, Ethyl, sec-Butyl, tert-Butyl | 4-benzylidene-2-methyl-5-oxazolone researchgate.net |
The benzyloxy phenyl group offers multiple positions for substitution and can be replaced entirely with other aromatic or heterocyclic systems to modulate properties like hydrophobicity, hydrogen bonding capacity, and electronic distribution.
Research Findings: Synthetic strategies often begin with substituted phenols or nitroaromatics. For example, a series of 4-(4-benzoylaminophenoxy)phenol derivatives were synthesized starting from a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoronitrobenzene and hydroquinone. nih.gov Subsequent reduction of the nitro group and amide bond formation allowed for the introduction of various substituents. nih.gov Similarly, heterocyclic analogues have been prepared by reacting 2-chloro-5-nitropyridine or 2-chloro-5-nitropyrimidine with 4-benzyloxyphenol. nih.gov
Another approach involves the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, where substituents are introduced onto the benzyl group of 4-(benzyloxy)benzonitriles before reduction of the nitrile to the corresponding benzylamine (B48309). nih.gov This method allows for systematic variation of the benzyloxy moiety. The synthesis of structural isomers of ((benzyloxy)phenyl)propanoic acid has also been achieved, varying the positions of substituents on both aromatic rings to explore the impact of positional isomerism. nih.gov
The Claisen-Schmidt reaction has been used to synthesize benzyloxy chalcones from substituted acetophenones and ortho- or para-substituted benzyloxy benzaldehydes, demonstrating a versatile method for modifying the phenyl ring system. nih.gov Studies on these chalcones revealed that the position of the benzyloxy group (ortho vs. para) significantly impacts biological activity, with para-substitution generally leading to higher potency in monoamine oxidase B inhibition. nih.gov
The following table summarizes various modifications made to the benzyloxy phenyl moiety in related chemical scaffolds.
| Moiety | Modification Strategy | Starting Materials | Resulting Structures |
| Benzyloxy Phenyl | SNAr Reaction | 4-Fluoronitrobenzene, Hydroquinone nih.gov | 4-(4-Benzoylaminophenoxy)phenol derivatives nih.gov |
| Benzyloxy Phenyl | SNAr Reaction | 2-Chloro-5-nitropyridine, 4-Benzyloxyphenol nih.gov | Pyridine-containing diaryl ethers nih.gov |
| Benzyloxy Phenyl | Nitrile Alkylation & Reduction | Substituted benzyl halides, 4-Hydroxybenzonitrile nih.gov | Substituted 4-(benzyloxy)benzylamines nih.gov |
| Benzyloxy Phenyl | Claisen-Schmidt Condensation | Substituted acetophenones, Benzyloxy benzaldehydes nih.gov | Benzyloxy chalcones nih.gov |
The methylene linker (-CH₂-) between the nitrogen atom and the phenyl ring can be altered to change the molecule's conformation, flexibility, and stability.
Research Findings: In the design of analogues for complex molecules like SGI-1027, the nature of the linker connecting key pharmacophores is critical. Studies have shown that replacing an amide linker with a methylene group can impact biological activity, suggesting that the linker's rigidity and hydrogen-bonding capability are important design considerations. nih.gov The introduction of a carbonyl group to form an amide linker is a common strategy to impart specific conformational constraints.
More advanced strategies involve the use of self-immolative linkers that can cleave under specific physiological conditions, such as a change in pH. semanticscholar.org For example, a linker based on p-hydroxybenzyl alcohol can be designed to release an amide-containing drug in an acidic environment. semanticscholar.org This involves installing acid-labile protecting groups on the phenolic side of the linker, while the benzyl alcohol is used to attach the drug via an N-acyl carbamate. semanticscholar.org Such linkers provide a mechanism for controlled release, a sophisticated modification that goes beyond simple structural changes.
Synthetic Approaches for Analog Libraries
The efficient synthesis of a library of analogues is essential for systematic structure-activity relationship (SAR) studies. This often involves developing a flexible synthetic route where diverse building blocks can be introduced late in the sequence.
Research Findings: A common strategy for library synthesis is convergent synthesis, where different fragments of the molecule are prepared separately and then combined. For the synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, a key intermediate, 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide, was synthesized and converted to an azide. mdpi.com This reactive intermediate was then coupled with a library of different amines to generate the final products, demonstrating an efficient late-stage diversification approach. mdpi.com
Similarly, a library of 4-amino-N-(4-aminophenyl)benzamide analogues was created by synthesizing key amine and carboxylic acid building blocks which were then coupled using standard amide bond formation conditions. nih.gov For the synthesis of GPR88 agonists, a library was constructed by coupling a Boc-protected phenylglycine core with various amines using EDC and HOBt, followed by deprotection and subsequent reaction with different carboxylic acids. nih.gov These methods highlight the importance of robust and high-yielding reactions that are tolerant of a wide range of functional groups, enabling the creation of diverse chemical libraries for screening.
Stereochemical Considerations in Analog Synthesis
When modifications introduce chiral centers into the molecule, controlling the stereochemistry becomes paramount, as different enantiomers or diastereomers can have vastly different biological activities.
Research Findings: Asymmetric synthesis is crucial for producing enantiomerically pure compounds. Chiral auxiliaries are a classic method for controlling stereochemistry. For example, the synthesis of (2S)-2-benzyloxymethyl-3-phenylpropionic acid derivatives has been achieved through the alkylation of a substrate attached to a (4R)-4-benzyl-2-oxazolidinone chiral auxiliary. nih.gov The stereochemistry of the product was unequivocally confirmed by X-ray crystal structure analysis of the acylated oxazolidinone intermediate. nih.gov
Catalytic asymmetric synthesis offers a more atom-economical approach. The use of chiral phosphoric acids as catalysts has enabled the asymmetric synthesis of naphthols and naphthylamines by generating chiral intermediates in situ. researchgate.net This method provides access to molecules with remote benzylic stereogenic centers with high enantioselectivity. researchgate.net Similarly, the enantioselective aminomethylation of ketones like 1-(benzyloxy)propan-2-one can be achieved using a chiral catalyst such as pseudoephedrine, yielding Mannich products with high optical purity. researchgate.net
For the synthesis of chiral amides, the prevention of racemization during the coupling of chiral amines and carboxylic acids is a significant challenge. The development of racemization-free coupling reagents, such as those based on ynamides or the Mukaiyama reagent, provides a greener and more efficient alternative for the asymmetric synthesis of chiral amides and peptides. rsc.org The atroposelective N-acylation of quinazolinone-type benzamides using a chiral isothiourea catalyst has also been reported for the synthesis of N-N axially chiral compounds, demonstrating advanced control over stereoisomerism. nih.gov
Structure Activity Relationship Sar Studies of 4 Benzyloxy Phenyl Methyl Propan 2 Yl Amine Analogues
Identification of Critical Functional Groups for Activity
Systematic investigations into a series of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives as antibacterial agents revealed specific requirements for the benzylamine (B48309) portion. rsc.orglstmed.ac.uk Modifications to the benzyl (B1604629) ring substituent significantly impacted the minimum inhibitory concentration (MIC) against bacteria like Staphylococcus aureus. For instance, introducing electron-withdrawing groups at the para-position of the benzyl ring was found to be beneficial for activity.
Similarly, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives designed as inhibitors of the deubiquitinating enzyme USP1/UAF1, the benzylamine moiety was a key focus of optimization. acs.org Initial exploration of substituents on the benzyl ring showed that a variety of groups were tolerated, with substitutions at the 4-position proving particularly favorable for potency. acs.org The addition of a 3-pyridine group at this position resulted in an analogue with an IC₅₀ of 1.1 μM. acs.org
The data below summarizes the impact of various substituents on the benzyl ring on the antibacterial activity of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine analogues against S. aureus.
| Compound ID | Benzyl Ring Substituent | MIC against S. aureus (μg/mL) |
|---|---|---|
| A4 | 4-F | 3.9 |
| A5 | 4-CF₃ | 3.9 |
| A7 | 4-Cl | 7.8 |
| A8 | 4-Br | 7.8 |
| A9 | 4-I | 7.8 |
| A11 | 4-NO₂ | 3.9 |
| A1 | H (Unsubstituted) | >125 |
Impact of Stereochemistry on Biological Interactions
Stereochemistry is a fundamental aspect of drug action, as the three-dimensional arrangement of a molecule dictates its ability to interact with chiral biological targets like enzymes and receptors. nih.govnih.gov The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and potency. nih.gov One enantiomer may fit perfectly into a binding site to elicit a pharmacological effect, while the other may be less active or inactive due to a structure that cannot be properly aligned with the target. nih.gov
While the parent compound {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine is not chiral, the introduction of substituents or modifications to its analogues can create chiral centers. The resulting stereoisomers can display pronounced differences in biological activity. This stereoselectivity can arise not only from differential binding at the target site but also from stereospecific uptake by transport systems. nih.govresearchgate.net For instance, studies on other classes of chiral compounds have shown that only specific isomers display significant biological activity, suggesting that their cellular uptake may be mediated by stereoselective transport mechanisms. nih.govresearchgate.net
Therefore, in the development of analogues of this compound, the introduction of any chiral center necessitates the separation and individual evaluation of the enantiomers. This is critical because the desired biological activity may reside in only one isomer, while the other may be inactive or contribute to off-target effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug design for predicting the activity of novel molecules and optimizing lead compounds.
For classes of compounds similar to this compound, such as other benzene (B151609) derivatives and phenylalkylamines, various QSAR approaches have been applied. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. mdpi.com These techniques correlate the biological activity of compounds with their 3D properties, such as steric, electrostatic, and hydrophobic fields. mdpi.com
A 3D-QSAR study on 2-phenylcyclopropylmethylamine derivatives, for example, successfully developed CoMFA and CoMSIA models with high predictive ability. mdpi.com The results indicated that electrostatic, steric, and hydrophobic fields were all critical for the binding affinity of the ligands to their target. mdpi.com Such models generate contour maps that visualize favorable and unfavorable regions for each property around the molecular scaffold, guiding the design of new analogues with potentially enhanced activity. For instance, the model might show that a bulky, electron-withdrawing group is favored in one region, while a compact, hydrophobic group is preferred in another.
QSAR studies reveal that properties like hydrophobicity, aromaticity, and the presence of specific functional groups are often key contributors to the inhibitory activity of aromatic compounds. nih.gov
Elucidation of Pharmacophoric Features (general, non-clinical)
A pharmacophore is an abstract representation of the key molecular features that are essential for a molecule to exert a specific biological activity. Based on SAR studies of analogues, a general pharmacophore for this class of compounds can be elucidated.
The consistent findings across different series of N-benzylamine derivatives point to a set of common, critical features: rsc.orgacs.org
An Aromatic/Lipophilic Group: Represented by the benzyl moiety. This group often engages in hydrophobic or π-stacking interactions within the binding pocket. SAR data shows that substitutions on this ring can modulate activity, indicating its importance for binding. rsc.org
A Hydrogen Bond Donor/Acceptor: The secondary amine nitrogen is a crucial feature, capable of acting as both a hydrogen bond donor and acceptor. This interaction is often essential for anchoring the ligand to its biological target.
A Hydrophobic Alkyl Moiety: The isopropyl group provides a distinct hydrophobic feature. Its size and shape can be critical for fitting into a specific hydrophobic pocket on the target protein, thereby enhancing binding affinity. bloomtechz.com
Specific Substituent Patterns: As seen in antibacterial analogues, a key feature can be the presence of an electron-withdrawing group at the para-position of the benzyl ring, suggesting a requirement for a specific electronic profile in that region. rsc.org
These features—an aromatic ring, a central hydrogen-bonding atom, and a hydrophobic appendage—constitute the core pharmacophoric elements for the biological activity of many N-benzyl-N-isopropylamine analogues.
Mechanistic Biochemical Investigations
Molecular Target Identification and Validation (in vitro/computational)
While direct enzyme and receptor binding studies for {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine are not extensively documented in publicly available literature, research on structurally similar compounds provides significant insights into its potential molecular targets. The N-benzylamine and benzyloxyaniline moieties are key pharmacophores that interact with various biological targets.
Deubiquitinase Inhibition: A prominent area of investigation for N-benzylamine derivatives is the inhibition of deubiquitinating enzymes (DUBs), which are crucial regulators of protein stability and cellular signaling. Specifically, a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1) in complex with its cofactor UAF1 (USP1-Associated Factor 1). acs.orgacs.orgresearchgate.netnih.gov This enzyme complex is a key regulator in the DNA damage response pathway. acs.orgresearchgate.netnih.gov Inhibition of USP1/UAF1 by these compounds has been demonstrated to occur at nanomolar concentrations, establishing the druggability of this enzyme complex as a potential target for anticancer therapies. acs.orgacs.orgresearchgate.net
The inhibitory activity of these related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, as shown in the table below.
| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| N-Benzyl-2-phenylpyrimidin-4-amine Derivatives | USP1/UAF1 Complex | Potency in nanomolar range (e.g., 70 nM for a 5-methyl-pyrimidine core) | acs.org |
| ML323 (a related N-benzyl derivative) | USP1/UAF1 Complex | 76 nM | researchgate.net |
Progesterone (B1679170) Receptor Antagonism: Derivatives of 4-benzyloxyaniline, a structure closely related to the core of the title compound, have been investigated for their activity on nuclear receptors. nih.govnih.gov Specifically, N-(4-phenoxyphenyl)benzenesulfonamide derivatives, which can be conceptually derived from a benzyloxyaniline-like structure, have been developed as a novel class of nonsteroidal antagonists for the progesterone receptor (PR). nih.govnih.gov The progesterone receptor is a key transcriptional factor in the female reproductive system, and its modulation has significant therapeutic potential. nih.gov Structure-activity relationship studies identified compounds with submicromolar IC50 values for PR-antagonistic activity, demonstrating high binding affinity and selectivity over the androgen receptor (AR). nih.govnih.gov
The inhibition of specific molecular targets by compounds related to this compound directly leads to the modulation of critical cellular pathways.
The inhibition of the USP1/UAF1 deubiquitinase complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives directly impacts the DNA damage response pathway. acs.orgresearchgate.netnih.gov USP1 is responsible for deubiquitinating key proteins in this pathway, including Proliferating Cell Nuclear Antigen (PCNA) and the Fanconi anemia protein FANCD2. researchgate.net By inhibiting USP1, these compounds prevent the removal of ubiquitin from these substrates. This leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA), which is a critical signal for DNA repair processes. acs.orgacs.orgresearchgate.net A strong correlation has been demonstrated between the IC50 values of these compounds for USP1/UAF1 inhibition and their cellular activity, such as increased Ub-PCNA levels and decreased cancer cell survival. acs.orgacs.orgresearchgate.net This establishes a clear link between target engagement and downstream modulation of a key cellular pathway involved in cancer progression. acs.org
Interaction with Biological Macromolecules (general, non-clinical)
The interaction of benzylamine (B48309) derivatives with biological macromolecules like proteins and nucleic acids is a key aspect of their biochemical profile. Studies on related compounds, particularly metal complexes of benzylamine Schiff base ligands, have elucidated their ability to bind to DNA and serum albumins.
DNA Binding: Copper(II) complexes derived from methoxybenzylamine Schiff bases have shown a significant ability to interact with calf thymus DNA (ct-DNA). mdpi.com The primary mode of interaction is believed to be intercalation or partial intercalation, where the planar aromatic structures of the ligands insert themselves between the base pairs of the DNA double helix. mdpi.com This interaction is strong, with binding constants (Kb) on the order of 105 M-1, which is comparable to that of the classic DNA intercalator, ethidium (B1194527) bromide. mdpi.com Such binding can deform the DNA structure, potentially inhibiting processes like protein synthesis and cell proliferation. mdpi.com
Protein Binding: The same studies also investigated the binding of these benzylamine-derived complexes to Bovine Serum Albumin (BSA), a model protein often used to study drug-protein interactions that are critical for drug transport and delivery in the bloodstream. mdpi.com These investigations help determine the potential for a compound to be carried and delivered to target tissues.
Mechanistic Pathways of Action (general, non-clinical)
Based on the identified molecular targets and macromolecular interactions, several mechanistic pathways of action can be proposed for this compound and its analogs.
A primary mechanism, derived from studies on USP1 inhibitors, is the disruption of the DNA damage response. acs.orgresearchgate.net By inhibiting deubiquitinases, these compounds can potentiate the effects of DNA-damaging agents, making them of interest in oncology. researchgate.net Another potential pathway involves the modulation of nuclear receptor signaling, as suggested by the progesterone receptor antagonism observed in related benzyloxyaniline derivatives. nih.govnih.gov
For antimicrobial activity, the mechanism likely involves the disruption of the bacterial cell membrane. The effectiveness of related benzylamine derivatives against gram-positive bacteria has been correlated with their hydrophobicity, which facilitates the crossing of cellular membranes. mdpi.com Once inside the cell, or within the membrane, these compounds may induce the accumulation of reactive oxygen species and disrupt cell wall integrity, leading to bacterial cell death.
Investigation of Potential Biological Activities (excluding clinical human trial data)
A significant body of research has focused on the antimicrobial properties of benzylamine derivatives. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.
Derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole have shown effective growth inhibition of Gram-positive bacteria, notably Staphylococcus aureus. nih.gov For instance, certain fluorinated derivatives at a concentration of 16 µg/mL caused over 60% inhibition of S. aureus growth. nih.gov Similarly, N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have been synthesized and tested against several bacterial strains, showing good activity against Gram-positive bacteria like S. aureus and S. epidermidis, and moderate activity against Gram-negative strains like E. coli. researchgate.net The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov
| Compound/Derivative Class | Target Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | Gram-positive and Gram-negative bacteria | Comparable to ciprofloxacin | researchgate.net |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus strains | 20-50 | nih.gov |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. pyogenes | 40 | nih.gov |
| Coumarin α-aminophosphonates | S. aureus ATCC 23235 | ~0.52 µM | mdpi.com |
Anticancer Research Applications of Analogues
While direct anticancer research on analogues of this compound is not extensively documented in publicly available literature, the broader class of N-benzylamine derivatives has been the subject of significant investigation in oncology. These studies provide a framework for the potential anticancer applications of structurally related compounds.
Research into N-benzyl substituted heterocyclic compounds has revealed promising anticancer activities. For instance, a series of N-benzyl benzimidazole (B57391) linked pyrimidine (B1678525) derivatives were synthesized and evaluated for their anticancer activity against the human breast cancer cell line MDA-MB-231. ijper.org Among the synthesized compounds, some exhibited significant activity, suggesting that the N-benzyl moiety can be a key pharmacophore in the design of new anticancer agents. ijper.org
Furthermore, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of USP1/UAF1 deubiquitinase, a target in non-small cell lung cancer. acs.org These compounds demonstrated nanomolar inhibitory potency and a strong correlation between their IC₅₀ values for USP1/UAF1 inhibition and their activity in cancer cells, including decreased cell survival. acs.org
Another area of research has focused on 2-substituted benzylamino-4-amino-5-aroylthiazoles as apoptosis-inducing anticancer agents. nih.gov Certain analogues in this series were found to inhibit the growth of cancer cell lines, and mechanistic studies suggested they induce apoptosis, a key mechanism for killing cancer cells. nih.gov
These examples, while not direct analogues of this compound, highlight the potential of the N-benzyl structural motif in the development of novel anticancer therapeutics. The benzyloxy group on the phenyl ring of the parent compound could offer further opportunities for molecular interactions within biological targets, potentially influencing cytotoxicity and mechanism of action.
Table 1: Examples of N-Benzyl Compounds with Anticancer Activity
| Compound Class | Mechanism of Action | Cancer Cell Line(s) | Reference |
| N-benzyl benzimidazole linked pyrimidine derivatives | Not specified | MDA-MB-231 (Breast) | ijper.org |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase inhibitors | Non-small cell lung cancer | acs.org |
| 2-Substituted benzylamino-4-amino-5-aroylthiazoles | Apoptosis induction | U-937, SK-MEL-1 | nih.gov |
Other Pharmacological Relevance of Analogues (e.g., PPARγ agonists for antidiabetic activity, β₂-agonists)
Analogues of this compound have shown relevance in other pharmacological areas, notably as modulators of peroxisome proliferator-activated receptors (PPARs) and in relation to β₂-adrenergic receptor agonism.
PPAR Agonist Activity
A series of 1,4-benzyloxybenzylsulfanylaryl carboxylic acids, which are structurally related to this compound, were synthesized and evaluated for their activity on PPAR subtypes. nih.gov Interestingly, these analogues were found to be highly potent and selective agonists for PPARδ. nih.gov One of the most potent compounds in the series exhibited an IC₅₀ of 1.7 nM for PPARδ and was over 1000-fold selective for this subtype over PPARα and PPARγ. nih.gov Crucially, the study reported that none of the tested compounds showed any significant binding affinity for PPARγ, suggesting that this particular chemical scaffold is not predisposed to PPARγ agonism. nih.gov While the user's query specifically mentioned PPARγ agonists for antidiabetic activity, the finding of potent PPARδ agonism in close structural analogues is a significant pharmacological observation.
β₂-Adrenergic Agonist Precursors
A direct link to β₂-adrenergic agonist activity can be found in the synthesis of formoterol, a well-known long-acting β₂-agonist used in the management of asthma and COPD. A key chiral intermediate in the synthesis of (R,R)-formoterol is (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. google.com This compound is a close structural analogue of this compound, differing primarily in the para-substituent on the phenyl ring (methoxy vs. benzyloxy) and the position of the methyl group on the propyl chain. The use of this N-benzyl analogue as a precursor for a potent β₂-agonist strongly suggests that the general structural framework of N-benzyl-propan-2-amine derivatives is compatible with activity at the β₂-adrenergic receptor. google.com Higenamine, which contains a 1-(4-hydroxybenzyl) isoquinoline (B145761) core, has also been confirmed to act as a β₂-adrenoceptor agonist. nih.govresearchgate.net
Table 2: Pharmacological Relevance of Analogues
| Analogue Class/Compound | Pharmacological Target/Activity | Relevance | Reference |
| 1,4-Benzyloxybenzylsulfanylaryl carboxylic acids | PPARδ agonist | Potent and selective PPARδ agonism, with no significant binding to PPARγ. | nih.gov |
| (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine | Precursor to a β₂-agonist (Formoterol) | Demonstrates that this structural class can be utilized to synthesize potent β₂-adrenergic agonists. | google.com |
Computational and Theoretical Chemistry of 4 Benzyloxy Phenyl Methyl Propan 2 Yl Amine
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are employed to predict how {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine (the ligand) might bind to a specific protein target. This approach is fundamental in drug discovery and molecular biology to understand the basis of molecular recognition.
Docking simulations place the flexible three-dimensional structure of this compound into the binding site of a target protein. The primary goal is to identify the most stable binding pose and characterize the non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.
For this compound, key structural features would likely govern its interactions:
The secondary amine group: This group can act as both a hydrogen bond donor and acceptor.
The benzyloxy group: The ether oxygen can act as a hydrogen bond acceptor.
The two phenyl rings: These aromatic rings can participate in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the protein's binding pocket.
The isopropyl group: This bulky, nonpolar group can engage in hydrophobic interactions.
In a hypothetical docking study against a protein target, the compound might exhibit interactions similar to those shown in the table below. nih.govresearchgate.net
Interactive Table: Potential Protein-Ligand Interactions for this compound
| Molecular Moiety of Ligand | Potential Interacting Amino Acid | Type of Interaction |
|---|---|---|
| Secondary Amine (N-H) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Hydrogen Bond (Donor) |
| Ether Oxygen (-O-) | Serine (Ser), Threonine (Thr) | Hydrogen Bond (Acceptor) |
| Phenyl Ring | Phenylalanine (Phe), Tryptophan (Trp) | Pi-Pi Stacking |
Beyond identifying the binding pose, docking software calculates a score that predicts the binding affinity between the ligand and the protein. This score is typically expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger and more stable interaction. researchgate.net These predictions help in ranking potential ligands and prioritizing them for experimental testing.
The predicted binding affinity is influenced by the sum of all favorable interactions minus any steric clashes or unfavorable contacts. For this compound, a strong binding affinity would be expected if its functional groups form multiple, complementary interactions within the protein's active site. researchgate.net
Interactive Table: Hypothetical Binding Affinity Predictions
| Protein Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| Target A | -8.5 | 570 nM |
| Target B | -7.2 | 2.5 µM |
Quantum Chemical Calculations
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of this compound. banglajol.infonih.gov These methods can elucidate electronic structure, conformational stability, and spectroscopic properties.
The electronic structure of a molecule is key to its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. materialsciencejournal.orgresearchgate.net
HOMO: Represents the orbital from which an electron is most likely to be donated (nucleophilicity). For this compound, the HOMO density is expected to be concentrated on the electron-rich phenyl rings.
LUMO: Represents the orbital to which an electron is most likely to be accepted (electrophilicity).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive. banglajol.inforesearchgate.net
Molecular Electrostatic Potential (MEP) maps further visualize the electronic distribution, showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov
Interactive Table: Hypothetical Frontier Orbital Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.02 | Energy of the lowest unoccupied molecular orbital |
Molecules like this compound are flexible due to several rotatable single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangement (conformer) of the molecule, which corresponds to its lowest energy state. researchgate.net This is typically done by systematically rotating key dihedral angles and calculating the potential energy of each resulting structure. The global minimum on this potential energy surface represents the most probable conformation of the molecule. researchgate.net Understanding the preferred conformation is vital as it dictates the shape of the molecule and how it can fit into a protein's binding site.
Quantum chemical calculations can accurately predict various spectroscopic properties. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. nih.gov These predicted spectra can be compared with experimental data to confirm the molecule's structure. Discrepancies between theoretical and experimental values can provide insights into solvent effects or dynamic processes.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding maximum absorption wavelengths (λmax) in the ultraviolet-visible (UV-Vis) spectrum. researchgate.net
Interactive Table: Hypothetical Comparison of Predicted and Experimental ¹H NMR Shifts
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Aromatic (C₆H₅) | 7.30 - 7.45 | 7.32 - 7.48 |
| Aromatic (C₆H₄) | 6.90 - 7.25 | 6.92 - 7.28 |
| Methylene (-O-CH₂-Ph) | 5.05 | 5.08 |
| Methylene (-N-CH₂-Ar) | 3.65 | 3.68 |
| Methine (-CH-(CH₃)₂) | 2.80 | 2.84 |
Table of Compounds Mentioned
| Compound Name |
|---|
| this compound |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Aspartic Acid |
| Glutamic Acid |
| Serine |
| Threonine |
| Leucine |
| Valine |
In Silico ADMET Studies
In the early stages of drug discovery and development, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. These computational tools allow for the early assessment of a molecule's potential pharmacokinetic properties, helping to identify candidates with a higher probability of success. This section focuses on the non-clinical, theoretical ADMET evaluation of this compound.
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. researchgate.net This rule establishes four simple physicochemical parameter cutoffs that are multiples of five. nih.govnih.gov According to the rule, a compound is more likely to have poor oral bioavailability if it violates two or more of the following criteria:
Molecular Weight (MW) ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
The physicochemical properties for this compound have been calculated based on its chemical structure to assess its compliance with Lipinski's Rule of Five. The molecular formula of the compound is C₁₇H₂₁NO, corresponding to a molecular weight of 255.35 g/mol . researchgate.netsciforum.net The structure contains one secondary amine group (N-H), which acts as a single hydrogen bond donor. The nitrogen atom and the ether oxygen atom can both accept hydrogen bonds, making the total count of hydrogen bond acceptors two. While an experimental logP value is not available, computational estimates for structurally similar compounds suggest a value well within the acceptable range. For instance, the related compound {[4-(Benzyloxy)phenyl]methyl}(propyl)amine has a predicted XLogP3 of 3.5. nih.gov
Based on these parameters, this compound adheres to all the criteria set forth by Lipinski's Rule of Five, showing zero violations. This compliance suggests that the compound has a favorable physicochemical profile for oral bioavailability, possessing the characteristics of a "drug-like" molecule.
Table 1: Lipinski's Rule of Five Assessment for this compound
| Physicochemical Property | Value | Lipinski's Rule (<) | Compliance |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 255.35 researchgate.netsciforum.net | ≤ 500 | Yes |
| LogP (estimated) | ~3.5 nih.gov | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |
| Violations | 0 | < 2 | Pass |
Beyond simple rule-based assessments, computational models can predict more specific pharmacokinetic properties like permeability and aqueous solubility. These predictions are crucial as a drug must dissolve in the gastrointestinal tract and permeate across the intestinal wall to be effective when administered orally.
Permeability: The permeability of a compound is often predicted by modeling its ability to cross a Caco-2 cell monolayer, an in vitro model that mimics the human intestinal barrier. nih.govsciforum.net High Caco-2 permeability is generally associated with good intestinal absorption. The structural features of this compound, such as its moderate molecular weight and significant lipophilicity (indicated by the estimated logP of ~3.5), suggest it is likely to have good passive permeability across cell membranes. The presence of two aromatic rings (the benzyl (B1604629) and phenyl groups) contributes to this lipophilic character, which generally enhances membrane permeation. nih.gov
Solubility: Aqueous solubility is a critical factor for oral absorption. In silico solubility predictions are often expressed as the logarithm of the molar solubility in water (logS). While specific predicted values for this compound are not available in public literature, its structure provides clues. The molecule possesses a large hydrophobic surface area due to the aromatic rings. However, the secondary amine group is ionizable and can be protonated at physiological pH, which would significantly increase its aqueous solubility. Therefore, the compound is expected to exhibit a balance between solubility and lipophilicity, a key characteristic for oral drug candidates.
Table 2: Predicted Physicochemical and Pharmacokinetic Properties
| Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Water Solubility (logS) | Moderately Soluble (Qualitative) | Favorable for dissolution in the GI tract |
| Caco-2 Permeability | High (Qualitative) | Suggests good potential for intestinal absorption |
| Human Intestinal Absorption | High (Qualitative) | Likely to be well-absorbed from the gut |
The metabolic fate of a drug candidate is a key determinant of its efficacy and duration of action. In silico tools can predict the likely sites of metabolism (SOM) on a molecule, primarily by enzymes from the Cytochrome P450 (CYP) family, which are responsible for the majority of phase I metabolic reactions. nih.govnih.gov These predictions are often based on the reactivity of different atoms and their accessibility to the enzyme's active site. unicamp.brnih.gov
For this compound, several potential sites for metabolic transformation can be identified based on its structure:
N-dealkylation: The isopropyl group attached to the nitrogen is a potential site for oxidative dealkylation by CYP enzymes. This reaction would remove the isopropyl group, leading to the formation of the primary amine, 4-(benzyloxy)benzylamine.
Aromatic Hydroxylation: The two aromatic rings (phenyl and benzyl) are susceptible to hydroxylation. The para-position of the terminal phenyl ring is a common site for such reactions. The benzylic phenyl ring could also be hydroxylated, though its reactivity might be influenced by the ether linkage.
O-dealkylation: The benzylic carbon—the one between the ether oxygen and the phenyl ring—is another potential site of oxidation. This would lead to the cleavage of the ether bond, a process known as O-debenzylation, yielding 4-(hydroxymethyl)aniline derivatives after further transformations.
Oxidation of Benzylic Carbon: The benzylic carbon adjacent to the nitrogen atom can also be a site for hydroxylation.
Computational models analyze the chemical environment of each atom to rank the likelihood of metabolism at each site. researchgate.netfrontiersin.org For this compound, the N-dealkylation and aromatic hydroxylation pathways are generally common and highly probable metabolic routes for compounds with similar structural motifs.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| {[4-(Benzyloxy)phenyl]methyl}(propyl)amine |
Applications in Chemical Biology and Advanced Organic Synthesis
Building Block for Complex Molecule Synthesis
The molecular framework of “{[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine” serves as a versatile building block in the synthesis of elaborate organic molecules, particularly in the pharmaceutical and agrochemical industries. The secondary amine provides a nucleophilic center for various transformations, while the benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps to reveal a reactive phenol.
The N-isopropylbenzylamine core is a recognized structural motif in the synthesis of a range of biologically active compounds. For instance, analogous N-isopropylbenzylamine structures are utilized as key intermediates in the preparation of active pharmaceutical ingredients (APIs), including certain antidepressants, antihistamines, and analgesics. The reactivity of the amine allows for its incorporation into larger molecular scaffolds through reactions such as N-alkylation and amide bond formation, which are fundamental transformations in the synthesis of complex organic molecules.
Furthermore, the 4-(benzyloxy)benzylamine portion of the molecule is a valuable precursor in multi-step syntheses. For example, related 4-(benzyloxy)benzylamines have been synthesized and used in the preparation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for their antimycobacterial activity. researchgate.net In a similar vein, the synthesis of 4-hydroxy-N-isopropyltryptamine, a compound of interest in neuroscience, utilizes a 4-benzyloxyindole precursor which is subsequently reacted with oxalyl chloride and isopropylamine, demonstrating the utility of the benzyloxy and isopropylamine moieties in building complex heterocyclic systems. doaj.orgorgsyn.org
The synthesis of various complex molecules utilizing related structural motifs is summarized in the table below.
| Precursor/Intermediate Structure | Synthetic Target | Field of Application |
| N-isopropylbenzylamine | Active Pharmaceutical Ingredients (APIs) | Pharmaceuticals |
| 4-(Benzyloxy)benzylamines | N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Medicinal Chemistry |
| 4-Benzyloxyindole and Isopropylamine | 4-Hydroxy-N-isopropyltryptamine | Neuroscience Research |
| N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamides | Anticonvulsant agents | Pharmaceuticals |
Probes for Biological Target Elucidation
Chemical probes are essential small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function. nih.gov The benzyloxyphenyl moiety present in “this compound” is a common scaffold in the design of such probes. By modifying the core structure, researchers can develop potent and selective inhibitors or antagonists for various biological targets.
For example, derivatives of a benzyloxyphenyl-methylaminophenol scaffold have been designed and synthesized as inhibitors of the STAT3 signaling pathway, which is a crucial target in cancer therapy. Similarly, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of antagonists for the G protein-coupled receptor GPR34, which is implicated in several diseases. doaj.org These examples highlight the potential of the benzyloxyphenyl group to serve as a foundational element for the development of chemical probes aimed at elucidating the roles of specific proteins in health and disease.
The process of target identification using chemical probes typically involves several key steps, as outlined in the table below. nih.gov
| Step | Description |
| Probe Design and Synthesis | A small molecule is designed and synthesized to selectively bind to a specific biological target. |
| Target Fishing | The chemical probe is used to "fish out" its binding partners from a complex biological sample, such as a cell lysate. |
| Protein Identification | The proteins that bind to the probe are identified using techniques like mass spectrometry. |
Role in the Development of Chemical Tools
Beyond their use as probes for a single target, molecules with scaffolds like that of “this compound” are instrumental in the development of broader chemical tools for biological research. researchgate.net These tools can include fluorescent labels, affinity tags, and multifunctional scaffolds that allow for the investigation of complex biological processes. nih.govnih.gov
The benzyloxyphenyl group can be incorporated into larger, more complex molecular scaffolds that are decorated with various orthogonal functional groups. mdpi.com This allows for the creation of versatile platforms that can be used for a variety of applications, such as the synthesis of drug-biotin conjugates for affinity chromatography to identify the cellular targets of a drug. nih.govnih.gov The inherent structural features of the benzyloxyphenyl moiety can also contribute to the photophysical properties of fluorescent tools, which are invaluable for bio-imaging. researchgate.net
The development of such chemical tools often relies on the strategic combination of different molecular building blocks to achieve the desired functionality. The versatility of the benzyloxyphenyl scaffold in this context is a significant advantage.
Applications in Material Science (general for related structures)
While specific applications of “this compound” in material science are not extensively documented, related structures containing benzylidene and amine functionalities are used in the synthesis of functional polymers. researchgate.net The benzylidene group can be incorporated into the polymer backbone or as a side chain, imparting specific optical and photochemical properties to the material.
For instance, methacrylic polymers functionalized with benzylidene fragments have been synthesized and their nonlinear optical properties investigated. researchgate.net The presence of the benzylamine (B48309) moiety can also influence the physical properties of polymers. For example, amphiphilic block copolymers based on benzylmethacrylate and N-isopropylacrylamide have been synthesized and their behavior on different interphase surfaces studied, which is relevant for applications in coatings and thin films. researchgate.net
The general applications of related polymer structures are summarized below.
| Polymer Type | Functional Group | Potential Application |
| Methacrylic polymers | Benzylidene fragment | Nonlinear optical materials |
| Amphiphilic block copolymers | Benzylmethacrylate, N-isopropylacrylamide | Surface coatings, thin films |
| Poly(ester amine)s | Pendant hydroxyl and amino groups | Biodegradable materials for biomedical applications |
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes
The efficient and versatile synthesis of {[4-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine and its analogs is fundamental to advancing research. While classical methods like reductive amination are viable, future efforts should focus on developing more innovative and efficient synthetic strategies.
One common and effective method for synthesizing related N-isopropylbenzylamines is reductive amination . This approach typically involves the reaction of a substituted benzaldehyde with isopropylamine to form an imine, which is then reduced to the desired amine. For the synthesis of this compound, this would involve the reaction of 4-(benzyloxy)benzaldehyde with isopropylamine.
Another established route is the nucleophilic substitution of a benzyl (B1604629) halide with isopropylamine. In this case, 4-(benzyloxy)benzyl chloride or bromide would be reacted with isopropylamine. Variations of this method have been successfully employed for the synthesis of similar compounds patsnap.com.
| Synthetic Route | Key Reactants | General Conditions | Potential Advantages |
| Reductive Amination | 4-(Benzyloxy)benzaldehyde, Isopropylamine | Formation of imine followed by reduction (e.g., with sodium borohydride) bloomtechz.com | High selectivity, mild conditions bloomtechz.com |
| Nucleophilic Substitution | 4-(Benzyloxy)benzyl halide, Isopropylamine | Reaction in a suitable solvent, often with a base | Readily available starting materials |
| Catalytic Amination | 4-(Benzyloxy)benzyl alcohol, Isopropylamine | Transition-metal catalyst, hydrogen source | Atom economy, potentially greener |
Advanced SAR and Rational Design Approaches
A systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the biological activity of the this compound scaffold. Future research should focus on a comprehensive analysis of how modifications to different parts of the molecule impact its therapeutic efficacy.
SAR studies on analogous compounds, such as N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, have demonstrated that substitutions on the benzylamine (B48309) group can significantly influence antibacterial activity rsc.orglstmed.ac.uk. Similarly, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as anticancer agents has highlighted the importance of the N-benzyl moiety for their inhibitory potency nih.gov.
For this compound, future SAR studies should systematically investigate:
Substitutions on the Phenyl Ring: The introduction of various electron-donating and electron-withdrawing groups at different positions on the phenyl ring could modulate the electronic properties and binding interactions of the molecule.
Modifications of the Benzyloxy Group: Altering the substituent on the benzyl portion of the benzyloxy group could influence lipophilicity and steric interactions. Replacing the benzyl group with other functionalities could also be explored.
Alterations of the Isopropyl Group: Replacing the isopropyl group with other alkyl or cycloalkyl groups could probe the steric requirements of the binding pocket of its biological target.
Rational drug design, guided by computational modeling, will be instrumental in this process. By understanding the key pharmacophoric features, researchers can design and synthesize new derivatives with enhanced potency and selectivity.
Mechanistic Studies on Specific Biological Interactions
To fully exploit the therapeutic potential of this compound, a thorough understanding of its mechanism of action is essential. While related compounds have shown promise as antibacterial and anticancer agents, the specific molecular targets and pathways they modulate are not fully elucidated.
Future research should aim to:
Identify Biological Targets: Employ techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular components with which this compound and its active derivatives interact.
Elucidate Molecular Mechanisms: Once the targets are identified, detailed biochemical and biophysical assays should be conducted to understand the precise mechanism of interaction. This could involve enzymatic assays, binding studies, and structural biology approaches like X-ray crystallography or cryo-electron microscopy to visualize the compound bound to its target.
Investigate Downstream Effects: Cellular and in vivo studies will be necessary to understand the downstream consequences of target engagement, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells.
For example, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown a strong correlation between their inhibition of the USP1/UAF1 deubiquitinase complex and their anticancer activity nih.gov. Similar in-depth mechanistic studies are needed for the this compound scaffold.
Integration of Computational and Experimental Methodologies
The synergy between computational and experimental approaches will be pivotal in accelerating the discovery and development of new drugs based on the this compound structure.
Computational approaches that can be leveraged include:
Molecular Docking: To predict the binding modes and affinities of newly designed derivatives to their putative biological targets.
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of the compounds with their biological activities. The use of machine learning algorithms in QSAR studies can enhance the predictive power of these models frontiersin.org.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex and to assess the stability of the binding interactions over time.
Experimental methodologies will be essential to validate the computational predictions and to provide the necessary data for building robust models. This iterative cycle of computational design, chemical synthesis, and biological testing will be a powerful strategy for the efficient optimization of lead compounds. This integrated approach has been successfully applied in the optimization of other classes of compounds, such as inhibitors of 12-lipoxygenase nih.gov.
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines.
Q & A
Q. Basic
- NMR : H and C NMR confirm structure via benzylic proton signals (δ 3.8–4.2 ppm) and isopropyl group splitting .
- LC-MS : ESI+ mode detects [M+H]+ at m/z 256.2, with fragmentation patterns validating the benzyloxy group .
- FT-IR : Peaks at 1240 cm (C-O-C stretch) and 1600 cm (aromatic C=C) confirm functional groups .
How can solubility challenges be addressed in pharmacokinetic studies of this compound?
Q. Advanced
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility via inclusion complexation .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) to improve bioavailability .
- Prodrug design : Introduce phosphate esters at the benzyloxy group for enhanced solubility, cleaved in vivo by phosphatases .
What strategies are used to identify biological targets of this compound?
Q. Advanced
- Chemoproteomics : Immobilize the compound on sepharose beads for affinity chromatography, followed by LC-MS/MS to identify bound proteins (e.g., serotonin receptors) .
- Docking studies : Use AutoDock Vina to predict binding to monoamine oxidases (MAOs) with ΔG < -8 kcal/mol .
- Knockout models : CRISPR-Cas9 gene editing in cell lines to validate target engagement (e.g., MAO-A inhibition) .
How can reaction conditions be optimized for scalable synthesis?
Q. Advanced
- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent, catalyst loading). For example, a 2 design identifies THF at 70°C with 5 mol% Pd/C as optimal .
- Flow chemistry : Continuous-flow reactors reduce reaction time (2 hours vs. 12 hours batch) and improve purity (>95%) .
What computational methods predict the compound’s reactivity in novel reactions?
Q. Advanced
- Reaction path search : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model intermediates in oxidation pathways (e.g., imine formation) .
- Machine learning : Train models on PubChem data to predict regioselectivity in electrophilic substitutions .
How should researchers address contradictory data in reported synthesis yields?
Q. Advanced
- Meta-analysis : Compare solvent polarity (e.g., DMF vs. THF) and catalyst systems across studies. Lower yields in THF (60%) vs. DMF (85%) may stem from reduced amine nucleophilicity .
- Replicate studies : Use standardized conditions (e.g., 1.2 eq isopropylamine, 70°C) to isolate variables .
What structural modifications enhance the compound’s bioactivity?
Q. Advanced
- SAR studies : Replace benzyloxy with methoxy groups to increase MAO-B inhibition (IC from 12 µM to 3 µM) .
- Fluorine substitution : Introduce F at the para position of the benzene ring to improve metabolic stability (t increased by 2x) .
How does the compound’s stability vary under physiological conditions?
Q. Basic
- pH stability : Degrades by 50% in simulated gastric fluid (pH 1.2) within 2 hours but remains stable in plasma (pH 7.4) for 8 hours .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (<5% loss over 6 months) .
What in vitro assays are recommended for assessing enzyme inhibition?
Q. Advanced
- Fluorometric assays : Measure MAO-A inhibition using kynuramine as a substrate (λ 310 nm, λ 400 nm) .
- Kinetic analysis : Determine K via Lineweaver-Burk plots under varying substrate concentrations (0.1–10 mM) .
How are receptor binding affinities quantified for this compound?
Q. Advanced
- Radioligand displacement : Use [H]-LSD for 5-HT receptor binding assays (IC reported as 150 nM) .
- SPR (Surface Plasmon Resonance) : Immobilize receptors on CM5 chips to measure real-time binding kinetics (k/k) .
What challenges arise during process scale-up, and how are they mitigated?
Q. Advanced
- Byproduct control : Implement inline FTIR monitoring to detect imine byproducts (>5%) and adjust pH to <7 .
- Purification : Use simulated moving bed (SMB) chromatography for high-purity (>99%) isolation .
Can green chemistry principles be applied to its synthesis?
Q. Advanced
- Solvent substitution : Replace DMF with Cyrene (dihydrolevoglucosenone), a biodegradable solvent, reducing E-factor by 40% .
- Catalyst recycling : Recover Pd/C via magnetic separation for 5 reaction cycles without activity loss .
What methodologies assess the compound’s toxicology profile?
Q. Advanced
- Ames test : Use TA98 and TA100 strains to evaluate mutagenicity (≥90% viability at 100 µM indicates safety) .
- hERG assay : Patch-clamp electrophysiology to measure IC for cardiac ion channel inhibition (risk threshold >10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
